molecular formula C8H10N2O3 B15384459 ethyl 3-(1H-imidazol-2-yl)-3-oxopropanoate

ethyl 3-(1H-imidazol-2-yl)-3-oxopropanoate

Cat. No.: B15384459
M. Wt: 182.18 g/mol
InChI Key: YTOXNDDKYCZTJL-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-imidazol-2-yl)-3-oxopropanoate is a heterocyclic organic compound featuring a propanoate ester backbone with a ketone group and a 1H-imidazol-2-yl substituent at the β-position. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, confers unique electronic and steric properties, making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structure allows for diverse reactivity, including participation in nucleophilic substitutions, cycloadditions, and coordination chemistry .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 3-(1H-imidazol-2-yl)-3-oxopropanoate

InChI

InChI=1S/C8H10N2O3/c1-2-13-7(12)5-6(11)8-9-3-4-10-8/h3-4H,2,5H2,1H3,(H,9,10)

InChI Key

YTOXNDDKYCZTJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=NC=CN1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares ethyl 3-(1H-imidazol-2-yl)-3-oxopropanoate with structurally related imidazole derivatives, focusing on substituent positions, functional groups, and physicochemical properties.

Key Structural Variations

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Imidazole Substituent Position Nitrogen Substituent Key Functional Groups Reference
This compound Not reported C₈H₁₀N₂O₃ 198.18 (calculated) 2-yl H Ketone, ester Target compound
Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate 1093114-85-2 C₉H₁₂N₂O₃ 196.21 4-yl Methyl (N-1) Ketone, ester
Ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate Not reported C₉H₁₂N₂O₃ 196.21 5-yl Methyl (N-1) Ketone, ester
Ethyl 3-[4-(hydroxymethyl)-1H-imidazol-2-yl]propanoate Not reported C₉H₁₄N₂O₃ 198.22 2-yl (with 4-hydroxymethyl) H Ester, hydroxymethyl

Comparative Analysis

Substituent Position and Electronic Effects
  • Imidazole-2-yl vs.
  • Nitrogen Substituents : Methylation at N-1 (as in and ) reduces hydrogen-bonding capacity and may improve lipophilicity, whereas the unprotected N-H in the target compound could enhance solubility in polar solvents.
Functional Group Modifications
  • Ketone vs.

Physicochemical Properties

  • Solubility : Methyl or hydroxymethyl substituents (e.g., ) increase hydrophilicity, whereas N-methylation () may enhance membrane permeability.
  • Stability : The unprotected N-H in the target compound could render it susceptible to oxidation or hydrolysis under acidic/basic conditions compared to N-methylated analogs.

Crystallographic and Spectroscopic Data

  • SHELX software () is widely used for crystallographic refinement of similar compounds, though the target compound’s crystal structure remains uncharacterized in the provided evidence .
  • High-resolution mass spectrometry (HRMS) and NMR data () are critical for confirming the structures of imidazole derivatives .

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